
4-Bromo-1,2-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,5-cyclohexadiene-1,2-dione is a member of 1,2-benzoquinones.
4-Bromo-3, 5-cyclohexadiene-1, 2-dione, also known as 4-bromo-1, 2-benzoquinone, belongs to the class of organic compounds known as o-benzoquinones. These are benzoquinones where the two C=O groups are attached at the 1- and 2-positions, respectively.
Aplicaciones Científicas De Investigación
Nonlinear Dynamics in Photodecomposition
The photodecomposition of N-bromo-1,4-benzoquinone-4-imine exhibits nonlinear kinetic features, including autocatalytic excursion, especially in an acidic environment. This process is important for understanding photocontrolled chemical oscillators and their sensitivity to light intensity (Bell, Green, & Wang, 2013).
Inhibition of Photosynthetic Electron Transport
Halogenated 1,4-benzoquinones, including brominated versions, act as inhibitors of photosynthetic electron transport. These compounds can form covalent linkages with nucleophilic groups in proteins, impacting photosystem II and the cytochrome b6f-complex (Oettmeier, Masson, & Dostatni, 1987).
Role in Halogen Substitution and Dibenzodioxin Formation
4-Bromo-1,2-benzoquinone, generated by tyrosinase oxidation, undergoes rapid substitution with O-nucleophiles. This reaction, which releases bromine and forms dibenzodioxins, has important toxicological implications (Stratford, Riley, & Ramsden, 2011).
Modification of Molecular Structure in Drug Design
In drug design, modifying the structure of 1,4-benzoquinone, such as by bromoalkylation, can influence the solubility and lipophilicity of compounds. This modification is significant for improving drug delivery and efficacy (Zuhroh & Ulfa, 2020).
Formation of Disinfection Byproducts in Water Treatment
During drinking water disinfection, haloquinones including 4-bromo-1,2-benzoquinone can form as byproducts. These compounds, suspected bladder carcinogens, pose a challenge for water quality and public health (Zhao et al., 2010).
Electrochemical Reduction and Toxicity Investigation
4-Bromophenol's electrodegradation kinetics and toxicity are studied using electrochemical methods. This research is crucial for understanding the environmental impact and detoxification processes of brominated compounds in water (Xu et al., 2018).
Photochemical Oscillators
4-Bromo-1,2-benzoquinone is involved in complex photochemical reactions that exhibit oscillatory behavior. Understanding these reactions is important for exploring nonlinear reaction dynamics and chemical kinetics (Li & Wang, 2008).
Propiedades
Número CAS |
90965-63-2 |
|---|---|
Nombre del producto |
4-Bromo-1,2-benzoquinone |
Fórmula molecular |
C6H3BrO2 |
Peso molecular |
186.99 g/mol |
Nombre IUPAC |
4-bromocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C6H3BrO2/c7-4-1-2-5(8)6(9)3-4/h1-3H |
Clave InChI |
LTHKZYVCVXHKLZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(=O)C=C1Br |
SMILES canónico |
C1=CC(=O)C(=O)C=C1Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




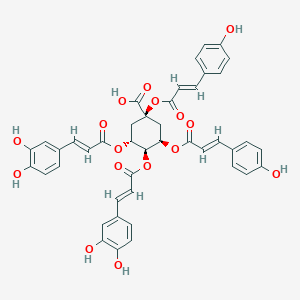


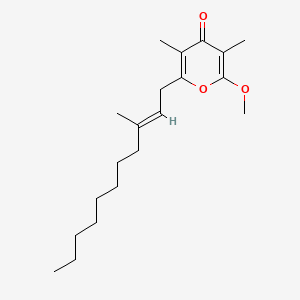

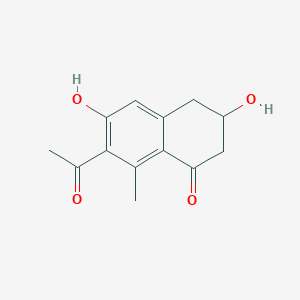
![6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo[2',3':1,5]-1,2,4-triazolo[4,3-a]-1,3,5-benzotriazepine](/img/structure/B1247770.png)


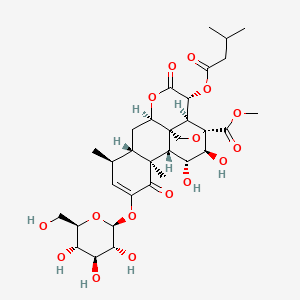
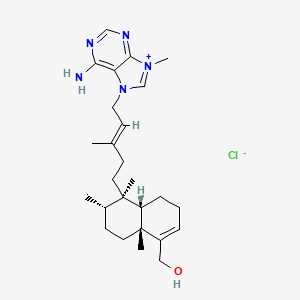

![5-[1-[5-[2-(Dimethylamino)heptyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1247782.png)